Rauvotetraphylline B
Overview
Description
For insights into research methodologies that could be relevant to studying a compound like Rauvolfetraphylline B, here are some general findings from the search:
Synthesis Analysis :
- The synthesis of complex molecules often involves key strategies like the Mannich reaction, cyclizations, and highly diastereoselective hydrogenations, as seen in the total synthesis of complex hexacyclic alkaloids (Hugelshofer, Palani, & Sarpong, 2019).
Molecular Structure Analysis :
- Single-crystal X-ray diffraction is a pivotal tool for determining the molecular structure of compounds, offering insights into their stereochemistry and the nature of hydrogen bonding within the molecule (Anand et al., 2020).
Chemical Reactions and Properties :
- Proton-coupled electron transfer reactions are critical for understanding the redox behavior of organic molecules, such as vitamins, which can undergo a series of reversible reactions under electrochemical conditions (Tan & Webster, 2012).
Physical Properties Analysis :
- The physicochemical properties of compounds can be studied through techniques like cyclic voltammetry and UV-vis spectra, which reveal their electrochemical behavior and interaction with light (Wei et al., 2014).
Chemical Properties Analysis :
- The chemical properties of molecules, including their reactivity and interaction with other substances, can be elucidated through a combination of spectroscopic techniques and theoretical studies, providing insights into their potential applications in various fields (Garbaccio et al., 2001).
Scientific Research Applications
- "Hybrid Monoterpenoid Indole Alkaloids Obtained as Artifacts from Rauvolfia tetraphylla" by Gao, Zhou, Hai, Li, and Wang (2015) in the journal Natural Products and Bioprospecting. This paper discusses the isolation of five new hybrid monoterpenoid indole alkaloids, including rauvotetraphyllines F–H, from the aerial parts of Rauvolfia tetraphylla. These alkaloids were evaluated for their cytotoxicity in vitro against five human cancer cell lines. This research contributes to understanding the potential applications of Rauvotetraphylline B in cancer research, as these alkaloids are structurally related and may share similar properties (Gao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,12S,14S,15E,16R)-13-(4,6-dimethylpyridin-2-yl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O6/c1-4-16-18-11-23-26-19(17-7-5-6-8-20(17)33-26)12-22(25(18)21-10-14(2)9-15(3)32-21)34(23)30(16)40-31-29(38)28(37)27(36)24(13-35)39-31/h4-10,18,22-25,27-31,33,35-38H,11-13H2,1-3H3/b16-4+/t18-,22+,23+,24-,25?,27-,28+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMUMCXKRGZPN-LEPJVDAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3C4=C(CC(C2C5=CC(=CC(=N5)C)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@H]2C[C@H]3C4=C(C[C@@H](C2C5=CC(=CC(=N5)C)C)N3[C@@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC=CC=C7N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rauvotetraphylline B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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